4-nitro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide
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Overview
Description
4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide is a complex organic compound characterized by the presence of a nitro group, a phenoxy group, and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting with the nitration of an aromatic compound to introduce the nitro group. This is followed by the formation of the benzenecarboximidamide moiety through a series of reactions involving acylation and amidation. The phenoxy group is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenoxy and benzenecarboximidamide moieties can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-1,2,3-triazoles: These compounds share the nitro group and have similar reactivity patterns.
m-Aryloxy phenols: These compounds have a phenoxy group and are used in similar applications.
Uniqueness
4-nitro-N’-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11-8-12(2)13(3)16(9-11)25-10-17(22)26-20-18(19)14-4-6-15(7-5-14)21(23)24/h4-9H,10H2,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOULURUUVNUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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